molecular formula C11H18N2 B15146757 (3-Methyl-1-phenylbutyl)hydrazine CAS No. 1016724-71-2

(3-Methyl-1-phenylbutyl)hydrazine

Cat. No.: B15146757
CAS No.: 1016724-71-2
M. Wt: 178.27 g/mol
InChI Key: PQYXBADXXWSEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1-phenylbutyl)hydrazine is a substituted hydrazine derivative characterized by a phenyl group attached to a butyl chain with a methyl substituent at the third carbon. Hydrazines are widely studied for their roles in organic synthesis, corrosion inhibition, and pharmaceutical applications due to their nucleophilic and chelating properties .

Properties

CAS No.

1016724-71-2

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(3-methyl-1-phenylbutyl)hydrazine

InChI

InChI=1S/C11H18N2/c1-9(2)8-11(13-12)10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3

InChI Key

PQYXBADXXWSEGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NN

Origin of Product

United States

Preparation Methods

Reductive Hydrazination with Trichlorosilane

Reaction Mechanism and Conditions

The most efficacious method for synthesizing (3-Methyl-1-phenylbutyl)hydrazine involves reductive hydrazination using trichlorosilane (HSiCl3) as a key reducing agent. This approach couples a ketone precursor with hydrazine under mild conditions, yielding the target hydrazine derivative through a nucleophilic addition-elimination pathway.

The reaction begins with the condensation of 3-methyl-1-phenylbutan-1-one (ketone) and hydrazine hydrate (NH2NH2·H2O) in dichloromethane (DCM) as the solvent. Hexamethylphosphoramide (HMPA) serves as a Lewis acid catalyst, facilitating the activation of the carbonyl group for nucleophilic attack by hydrazine. Trichlorosilane is subsequently introduced to reduce the intermediate imine, forming the final hydrazine product. Critical parameters include:

  • Molar Ratios : A 1:1 stoichiometry of ketone to hydrazine ensures minimal side products.
  • Catalyst Loading : HMPA at 10 mol% relative to the ketone optimizes reaction efficiency.
  • Temperature and Time : Conducted at room temperature (25°C) for 10 minutes, followed by quenching with saturated ammonium chloride (NH4Cl).
Table 1: Optimization Parameters for Reductive Hydrazination
Parameter Value Impact on Yield
HMPA Concentration 10 mol% Maximizes imine formation
Trichlorosilane Quantity 2 equivalents Ensures complete reduction
Solvent Dichloromethane (DCM) Enhances solubility
Reaction Time 10 minutes Prevents over-reduction

Workup and Purification

Post-reaction, the mixture is neutralized to pH 7–8 using sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure. Purification via flash chromatography (hexane/EtOAc = 20:1) yields (3-Methyl-1-phenylbutyl)hydrazine as a colorless oil with an 83% isolated yield.

Spectroscopic Characterization

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.35–7.29 (m, 7H, aromatic), 7.10 (d, J = 7.9 Hz, 2H, ortho-phenyl), 5.81 (q, J = 6.6 Hz, 1H, methine), 3.10 (brs, 2H, NH2), 1.65 (m, 6H, methyl and methylene).
  • ¹³C NMR (150 MHz, CDCl₃) : δ 151.4 (C=N), 132.7 (aromatic quaternary), 58.5 (methine), 26.6 (methylene), 14.6 (methyl).

High-Temperature Condensation Methodology

Procedural Details

In a typical setup, 3-methyl-1-phenylbutan-1-one and hydrazine hydrate (2 equivalents) are refluxed in DMF at 110°C for 36 hours. The reaction progress is monitored via gas chromatography (GC) until ketone consumption exceeds 95%. Post-reaction, the solvent is distilled under vacuum, and the residue is dissolved in water. The pH is adjusted to 10 with sodium hydroxide (NaOH), and the product is extracted into diethyl ether. Drying over sodium sulfate (Na2SO4) and rotary evaporation affords the crude hydrazine, which is further purified via recrystallization from hexane.

Challenges and Mitigation Strategies

  • Byproduct Formation : Prolonged heating may lead to azine derivatives. This is mitigated by maintaining a slight excess of hydrazine and controlled reaction times.
  • Solvent Selection : DMF enhances solubility but requires rigorous drying to prevent hydrolysis of intermediates.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Reductive Hydrazination : 83% yield, rapid (10 minutes), room-temperature conditions.
  • Thermal Condensation : Estimated 60–70% yield (extrapolated from patent data), longer reaction times (24–48 hours).

Scalability and Practicality

The trichlorosilane method is preferable for laboratory-scale synthesis due to its brevity and high yield. Conversely, the thermal approach, while slower, avoids moisture-sensitive reagents and is more amenable to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1-phenylbutyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions may produce amines or other reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as methyl iodide, are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (3-Methyl-1-phenylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazones and other derivatives, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula/Structure Key Substituents Applications/Findings Reference
(3-Methyl-1-phenylbutyl)hydrazine C₁₁H₁₈N₂ (presumed) Phenyl, 3-methylbutyl chain Limited direct data; inferred roles in coordination chemistry or synthesis -
1-Methyl-1-phenyl-hydrazine sulfate C₇H₁₀N₂·H₂SO₄ Phenyl, methyl Used in synthesis of heterocycles; stabilized via sulfate salt formation
1-(3-Methylcyclopentyl)hydrazine C₆H₁₁N₂ (cycloaliphatic variant) Cyclopentyl, methyl Supplier-listed; potential intermediate in agrochemicals/pharmaceuticals
Phenylhydrazine derivatives Variable (e.g., C₁₃H₁₀N₂O₂) Phenyl, methoxy, hydrazine Corrosion inhibition (95–97% efficiency at 250 ppm); film-forming via methoxy groups
Salicylaldehyde hydrazone C₈H₈N₂O Aromatic aldehyde, hydrazine Isomerism observed in solution; stability differences (cis vs. trans)
Key Observations:
  • Functional Group Synergy : Methoxy or carbonyl groups in analogs like phenylhydrazone derivatives improve corrosion inhibition by facilitating electrostatic interactions and film formation .

Stability and Isomerism

  • Isomerism: Hydrazone derivatives (e.g., salicylaldehyde isonicotinoyl hydrazine) exhibit cis-trans isomerism in solution, with the trans isomer being more stable in the solid state .
  • Degradation : Bulky substituents in (3-Methyl-1-phenylbutyl)hydrazine may enhance stability against hydrolysis compared to simpler hydrazines, as seen in N-alkyl derivatives resisting cyclization under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.